![molecular formula C9H8F2O2 B2928798 3-Ethyl-2,6-difluorobenzoic acid CAS No. 1895256-30-0](/img/structure/B2928798.png)
3-Ethyl-2,6-difluorobenzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2,6-difluorobenzoic acid consists of a benzene ring with two fluorine atoms at positions 2 and 6, along with an ethyl group attached to the benzene ring. The InChI code for this compound is: 1S/C9H8F2O2/c1-2-5-3-4-6(10)7(8(5)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
.
Scientific Research Applications
Tracer in Petrochemical Exploration
Fluorinated benzoic acids, including 3-Ethyl-2,6-difluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations . They are added to fluids to indicate their flow path or pattern, especially in reservoirs containing multiple injectors and producers .
Interwell Tracer Tests in Petroleum Industry
In the petroleum industry, liquids are sometimes injected into oil or gas bearing formations for the purpose of enhancing the production of hydrocarbons . To find out where the injected solvents go, tracers can be added to the injected solvent . 3-Ethyl-2,6-difluorobenzoic acid, being a fluorinated benzoic acid, is proposed as a suitable tracer substance .
Groundwater Tracking
Tracer tests were originally developed for tracking the movement of groundwater . Given its physico-chemical properties, 3-Ethyl-2,6-difluorobenzoic acid could potentially be used in such applications .
Synthesis of Organic Compounds
3-Ethyl-2,6-difluorobenzoic acid is used as an intermediate in synthesizing an array of organic compounds .
Synthesis of Insecticides and Herbicides
Its application extends to the synthesis of compounds such as insecticides and herbicides .
Pharmaceutical Research
3-Ethyl-2,6-difluorobenzoic acid could potentially be used in pharmaceutical research, given its role in the synthesis of various organic compounds .
Safety and Hazards
- Safety Information : Please refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines.
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
The biochemical pathways affected by 3-Ethyl-2,6-difluorobenzoic acid are not well defined. As a derivative of benzoic acid, it may potentially influence pathways where benzoic acid and its derivatives are involved. The specific pathways and their downstream effects are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of 3-Ethyl-2,6-difluorobenzoic acid are not well documented. Given its structural similarity to benzoic acid, it may share some of its properties. The specific effects of this compound are currently unknown .
properties
IUPAC Name |
3-ethyl-2,6-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-3-4-6(10)7(8(5)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNIMPAHWINQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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